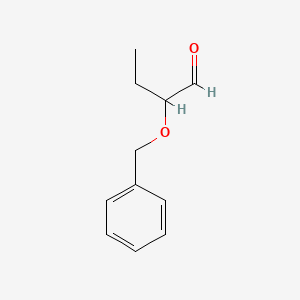

2-(Benzyloxy)butanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89279-49-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-phenylmethoxybutanal |

InChI |

InChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3 |

InChI Key |

YTXIEUATJGWTOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)butanal

Introduction

2-(Benzyloxy)butanal is an organic compound featuring a butanal backbone with a benzyloxy substituent at the alpha-position. This structure combines the reactivity of an aldehyde with the protective and modifying characteristics of a benzyl ether. While specific research on this compound is limited, its chemical behavior can be inferred from the properties of its constituent functional groups and analogous molecules. This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and expected reactivity of this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are anticipated to be influenced by its aldehyde and benzyloxy functionalities. The molecular weight and the presence of the benzyl group suggest it is likely a liquid at room temperature with a relatively high boiling point.

Estimated Physicochemical Data

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from data for butanal, 2-benzylbutanal, and other benzyloxy-containing aldehydes.

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₁H₁₄O₂ | - |

| Molecular Weight | 178.23 g/mol | - |

| Boiling Point | ~230-250 °C | Estimated based on related structures. |

| Density | ~1.0 g/mL | Similar to other aromatic ethers and aldehydes. |

| Solubility | Soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons). Sparingly soluble in water. | The hydrophobic benzyl and butyl groups limit water solubility. |

| Appearance | Colorless to pale yellow liquid | Typical for many aldehydes. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry methodologies. The two most plausible routes are the benzylation of 2-hydroxybutanal and the oxidation of 2-(benzyloxy)butan-1-ol.

Proposed Synthetic Pathways

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol: Benzylation of 2-Hydroxybutanal (Hypothetical)

This protocol is a hypothetical procedure based on standard Williamson ether synthesis.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

-

Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Dissolve 2-hydroxybutanal (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by the aldehyde and benzyloxy functional groups.

Caption: Potential chemical transformations of this compound.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)butanoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(benzyloxy)butan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) will convert the aldehyde into an alkene.

Reactions of the Benzyloxy Group

-

Hydrogenolysis: The benzyl ether can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst) to deprotect the hydroxyl group, yielding butane-1,2-diol.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques. The expected key spectroscopic features are summarized below.

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO): Singlet or triplet around δ 9.5-9.8 ppm. - Benzyl protons (C₆H₅): Multiplet around δ 7.2-7.4 ppm. - Benzylic protons (OCH₂Ph): Singlet or AB quartet around δ 4.5 ppm. - Alpha-proton (CH-O): Multiplet around δ 3.5-4.0 ppm. - Alkyl protons (CH₂CH₃): Multiplets in the upfield region (δ 0.9-1.8 ppm). |

| ¹³C NMR | - Carbonyl carbon (C=O): Signal around δ 200-205 ppm. - Aromatic carbons: Signals between δ 127-138 ppm. - Benzylic carbon (OCH₂Ph): Signal around δ 70-75 ppm. - Alpha-carbon (CH-O): Signal around δ 75-85 ppm. - Alkyl carbons: Signals in the upfield region (δ 10-30 ppm). |

| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1720-1740 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O stretch (ether): Strong absorption around 1100 cm⁻¹. - Aromatic C=C stretches: Medium absorptions around 1450-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 178. - Key Fragments: Loss of the ethyl group (m/z = 149), loss of the benzyl group (m/z = 87), and the tropylium ion (m/z = 91). |

Potential Biological Role and Signaling

Specific biological activities of this compound have not been reported. However, as a reactive aldehyde, it has the potential to interact with biological systems. Aldehydes are known to be electrophilic and can react with nucleophilic residues in biomolecules such as proteins and DNA. This reactivity is a key aspect of the biological activity of many naturally occurring and synthetic aldehydes.

Caption: Conceptual pathway of aldehyde interaction with biological macromolecules.

The benzyloxy group may influence the lipophilicity and steric profile of the molecule, potentially affecting its ability to cross cell membranes and interact with specific biological targets. Further research would be necessary to elucidate any specific pharmacological or toxicological properties of this compound.

Conclusion

This compound is a molecule of interest due to its combination of an aldehyde and a benzyl ether. While direct experimental data is scarce, a comprehensive understanding of its chemical properties, reactivity, and potential biological interactions can be formulated based on the well-established principles of organic chemistry. This guide provides a foundational understanding for researchers and developers who may consider this or structurally similar molecules in their work. The synthetic routes and reaction pathways outlined here offer a starting point for the practical application and further investigation of this compound.

Technical Guide: Synthesis of 2-(Benzyloxy)butanal from Butanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(benzyloxy)butanal from butanal. The synthesis is presented as a two-step process: (1) organocatalytic α-bromination of butanal to yield 2-bromobutanal, and (2) subsequent Williamson ether synthesis to afford the target compound, this compound. This guide includes detailed experimental protocols, a summary of quantitative data, and logical diagrams to illustrate the synthetic pathway and reaction mechanisms. The methodologies are based on established chemical principles and adapted from relevant literature to provide a practical framework for laboratory application.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. The presence of both an aldehyde and a benzyl ether functionality allows for a wide range of subsequent chemical transformations. This guide details a reliable and modern synthetic route starting from the readily available precursor, butanal.

The chosen synthetic strategy involves an initial enantioselective α-bromination of butanal using an organocatalyst and N-bromosuccinimide (NBS). This approach is favored for its mild reaction conditions and the ability to introduce chirality at the α-position if a chiral catalyst is employed. The resulting 2-bromobutanal is a versatile intermediate that can undergo nucleophilic substitution.

The second step is the classic Williamson ether synthesis, where the bromide in 2-bromobutanal is displaced by a benzyl alkoxide, formed in situ from benzyl alcohol and a strong base. This reaction forms the desired carbon-oxygen bond, yielding this compound.

Synthetic Pathway

The overall synthetic transformation from butanal to this compound is depicted in the following workflow:

Caption: Overall synthetic workflow from butanal to this compound.

Experimental Protocols

Step 1: Organocatalytic α-Bromination of Butanal

This procedure is adapted from modern organocatalytic methods for the α-halogenation of aldehydes.

Materials:

-

Butanal (freshly distilled)

-

N-Bromosuccinimide (NBS)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a similar organocatalyst)

-

Hexafluoroisopropanol (HFIP), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the organocatalyst (e.g., 2 mol%).

-

Add anhydrous dichloromethane (to dissolve the catalyst) followed by freshly distilled butanal (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous hexafluoroisopropanol.

-

Add the NBS solution dropwise to the butanal solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-bromobutanal.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-bromobutanal.

Step 2: Williamson Ether Synthesis of this compound

This procedure follows the general principles of the Williamson ether synthesis.

Materials:

-

2-Bromobutanal (from Step 1)

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully evaporate the residual hexanes under a stream of inert gas.

-

Add anhydrous DMF to the flask to suspend the sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve benzyl alcohol (1.1 eq) in anhydrous DMF and add it dropwise to the sodium hydride suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

-

Re-cool the resulting sodium benzylate solution to 0 °C.

-

Dissolve 2-bromobutanal (1.0 eq) in anhydrous DMF and add it dropwise to the sodium benzylate solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound from butanal. The yields are estimated based on literature values for similar reactions and may vary depending on experimental conditions.

| Parameter | Step 1: α-Bromination | Step 2: Williamson Ether Synthesis | Overall |

| Reactants | Butanal, NBS | 2-Bromobutanal, Benzyl Alcohol | Butanal |

| Product | 2-Bromobutanal | This compound | This compound |

| Molar Mass ( g/mol ) | 150.99 | 178.22 | 178.22 |

| Estimated Yield (%) | 75 - 85 | 60 - 75 | 45 - 64 |

| Purity (by GC-MS, %) | >95 | >98 | >98 |

Characterization of this compound

Due to the absence of direct literature NMR data for this compound, the following are predicted chemical shifts based on the analysis of structurally similar compounds.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 9.65 (d, 1H, J = 2.0 Hz, CHO)

-

δ 7.30-7.40 (m, 5H, Ar-H)

-

δ 4.60 (d, 1H, J = 12.0 Hz, O-CH₂-Ph)

-

δ 4.45 (d, 1H, J = 12.0 Hz, O-CH₂-Ph)

-

δ 3.80 (m, 1H, CH-O)

-

δ 1.70-1.90 (m, 2H, CH₂)

-

δ 0.95 (t, 3H, J = 7.5 Hz, CH₃)

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ 204.5 (CHO)

-

δ 137.5 (Ar-C)

-

δ 128.6 (Ar-CH)

-

δ 128.0 (Ar-CH)

-

δ 127.8 (Ar-CH)

-

δ 82.0 (CH-O)

-

δ 71.5 (O-CH₂-Ph)

-

δ 24.0 (CH₂)

-

δ 11.0 (CH₃)

Reaction Mechanisms

Organocatalytic α-Bromination

The organocatalytic α-bromination of butanal proceeds through an enamine intermediate.

Caption: Mechanism of organocatalytic α-bromination of butanal.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction.

Caption: Mechanism of the Williamson ether synthesis.

Conclusion

The synthesis of this compound from butanal can be effectively achieved through a two-step sequence involving organocatalytic α-bromination followed by a Williamson ether synthesis. This guide provides detailed protocols and expected outcomes to aid researchers in the successful synthesis of this versatile intermediate. The use of modern catalytic methods for the initial bromination step offers advantages in terms of selectivity and reaction conditions. Careful execution of the described procedures should provide this compound in good overall yield and high purity, suitable for further applications in drug development and organic synthesis.

An In-depth Technical Guide to 2-(Benzyloxy)butanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(benzyloxy)butanal, a chiral aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited availability of data for this specific compound, this guide also includes relevant information on its constitutional isomer, 4-(benzyloxy)butanal, to offer a broader context for its physicochemical properties, reactivity, and potential biological significance. This document consolidates available information on its chemical identity, properties, and synthetic methodologies, presenting it in a clear and accessible format for researchers and professionals in the field.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are fundamental to understanding its chemistry.

IUPAC Name: this compound

This name indicates a four-carbon aldehyde (butanal) with a benzyloxy group (a benzyl group linked via an oxygen atom) attached to the second carbon atom. The presence of a chiral center at the second carbon implies the existence of two enantiomers: (S)-2-(benzyloxy)butanal and (R)-2-(benzyloxy)butanal.

Synonyms: 2-(Phenylmethoxy)butanal

Molecular Structure

The structure of this compound is characterized by a butanal backbone with a benzyloxy substituent at the alpha-position to the carbonyl group.

Molecular Formula: C₁₁H₁₄O₂

Molecular Weight: 178.23 g/mol

SMILES: O=CCC(OCC1=CC=CC=C1)C

Physicochemical Properties

Quantitative data for this compound is not widely available. However, data for its constitutional isomer, 4-(benzyloxy)butanal, provides valuable comparative insights.[1]

| Property | Value (for 4-(Benzyloxy)butanal) | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Boiling Point | 275.8°C at 760 mmHg | [1] |

| Flash Point | 115.3°C | [1] |

| Log P (Octanol-Water Partition Coefficient) | 2.18230 | [1] |

| Polar Surface Area | 26.30 Ų | [1] |

| Physical State | Colorless liquid | [1] |

Synthesis and Experimental Protocols

The synthesis of chiral α-alkoxy aldehydes is a key step in the preparation of various organic molecules. A synthetic route for (S)-2-benzyloxybutanal has been described.[2]

Synthesis of (S)-2-Benzyloxybutanal

A reported synthesis of (S)-2-benzyloxybutanal starts from a carbohydrate-derived precursor.[2] While the full detailed protocol is part of a larger synthetic effort, the key transformation involves the oxidative cleavage of a vicinal diol.

A general representation of a synthetic pathway to a 2-alkoxybutanal is illustrated below. This involves the protection of an alcohol, followed by oxidation to the aldehyde.

Caption: General synthetic scheme for this compound.

Reactivity and Potential Applications

Aldehydes are versatile functional groups in organic synthesis. The presence of a benzyloxy group at the α-position can influence the stereochemical outcome of nucleophilic additions to the carbonyl group.

While specific applications for this compound are not extensively documented, its structure suggests its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Aldehydes are precursors to a wide range of functional groups, and the benzyloxy group can serve as a protecting group for a hydroxyl function, which can be deprotected at a later synthetic stage.

The constitutional isomer, 4-(benzyloxy)butanal, is noted as a versatile intermediate in organic synthesis.[1] It can undergo reactions such as nucleophilic substitution at the benzylic position and oxidation or reduction of the aldehyde group.[1]

Biological Activity

There is limited information available on the specific biological activity of this compound. However, aldehydes are known to be reactive molecules that can participate in various biological processes. The benzyloxy moiety may also influence the compound's interaction with biological targets.

Conclusion

This compound is a chiral aldehyde with potential as a synthetic intermediate. While detailed information on this specific molecule is scarce, this guide provides the foundational knowledge of its structure and a plausible synthetic approach. The data presented for its isomer, 4-(benzyloxy)butanal, offers a useful reference point for its expected physicochemical properties. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug development and other scientific disciplines.

References

An In-depth Technical Guide to 2-(Benzyloxy)butanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific CAS Registry Number for 2-(Benzyloxy)butanal could not be definitively identified through a comprehensive search of publicly available databases. This guide synthesizes information on its synthesis and properties based on available scientific literature, alongside data for the closely related isomer, 4-(Benzyloxy)butanal, for comparative purposes.

Introduction

This compound, an alpha-alkoxy aldehyde, represents a class of organic compounds with significant potential in synthetic chemistry and drug discovery. The presence of a benzyloxy group at the alpha position to the aldehyde introduces a key structural motif that influences the molecule's reactivity and potential biological activity. This guide provides a detailed overview of the available technical information for this compound, including its synthesis, physicochemical properties, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical and Spectroscopic Data

While specific quantitative data for this compound is scarce, the following table summarizes key properties of the related isomer, 4-(Benzyloxy)butanal (CAS: 5470-84-8), to provide an estimate of the expected characteristics.

| Property | Value (for 4-(Benzyloxy)butanal) |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | 275.8 °C at 760 mmHg |

| Density | 1.015 g/cm³ |

| Refractive Index | 1.500 |

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a dedicated spectrum for the 2-isomer is not publicly available, the expected characteristic signals are outlined below based on general principles and data for related compounds.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | - Aldehyde proton (CHO) signal around δ 9.5-9.8 ppm. - Benzylic protons (OCH₂) signal as a singlet around δ 4.5 ppm. - Aromatic protons of the benzyl group between δ 7.2-7.4 ppm. - Methylene and methyl protons of the butyl chain with characteristic splitting patterns. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of δ 190-205 ppm. - Benzylic carbon (OCH₂) signal around δ 70-75 ppm. - Aromatic carbons in the δ 127-138 ppm region. - Aliphatic carbons of the butyl chain at higher field. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹. - C-O-C stretching vibrations for the ether linkage. - C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation pattern including the loss of the benzyl group (m/z 91). |

Synthesis of (S)-2-(Benzyloxy)butanal

A facile synthesis of the chiral (S)-2-Benzyloxybutanal has been reported, starting from the readily available 2-deoxy-D-ribose. This multi-step synthesis provides a clear pathway for obtaining the enantiomerically pure compound, which is of significant interest in asymmetric synthesis.

Experimental Protocol:

The synthesis involves the conversion of 2-deoxy-D-ribose to (2R, 3S)-3-O-benzyl-pentane-1,2,3-triol, followed by oxidative cleavage to yield the desired aldehyde.[1]

Step 1: Synthesis of (2R, 3S)-3-O-benzyl-pentane-1,2,3-triol

This step involves the protection and modification of 2-deoxy-D-ribose to introduce the benzyl group and create the necessary pentanetriol structure. A detailed procedure can be found in the work by Suami et al.[1]

Step 2: Periodate Oxidation to (S)-2-Benzyloxybutanal

-

Dissolve the (2R, 3S)-3-O-benzyl-pentane-1,2,3-triol in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Cool the solution in an ice bath.

-

Add a solution of sodium periodate (NaIO₄) dropwise with stirring. The periodate will cleave the vicinal diol.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench any excess periodate by adding a few drops of ethylene glycol.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Benzyloxybutanal.

-

Purify the product by column chromatography on silica gel.

Logical Workflow for the Synthesis:

Caption: Synthetic pathway to (S)-2-(Benzyloxy)butanal.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the alpha-benzyloxy substituent.

Key Reactions:

-

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles at the carbonyl carbon.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)butanoic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol, 2-(benzyloxy)butan-1-ol.

-

Alpha-Substitution: The presence of the alpha-alkoxy group can influence the reactivity of the alpha-proton in enolate formation and subsequent reactions.[2][3]

Relevance in Pharmaceutical Research:

While specific biological activities of this compound are not widely reported, related benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity.[4] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[4] This suggests that the benzyloxy-aldehyde scaffold could be a valuable pharmacophore for the development of new therapeutic agents.

The mechanism of action for these compounds may involve interaction with key signaling pathways that regulate cell proliferation and death.

Potential Signaling Pathway Involvement:

Caption: Potential mechanism of benzyloxy-aldehyde induced apoptosis.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Benzyloxy)butanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Benzyloxy)butanal. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs and predictive models to offer a robust profile for research and development purposes. The document covers physicochemical properties, spectroscopic data, synthesis and reactivity, and potential biological activities, with a focus on data presentation in structured tables and detailed experimental methodologies.

Introduction

This compound, a member of the α-alkoxy aldehyde family, is a molecule of interest in organic synthesis and potential pharmaceutical applications. Its structure, featuring a chiral center at the α-position to the aldehyde and a bulky benzyloxy group, suggests a versatile scaffold for the synthesis of complex organic molecules. The aldehyde functional group is a key reactive site for various nucleophilic additions and oxidations, while the benzyloxy group can influence the molecule's steric and electronic properties, as well as its metabolic stability. This guide aims to provide a detailed understanding of its characteristics to facilitate its use in a laboratory and drug discovery setting.

Physicochemical Properties

| Property | Estimated Value/Information | Source/Basis for Estimation |

| Molecular Formula | C₁₁H₁₄O₂ | Calculated |

| Molecular Weight | 178.23 g/mol | Calculated |

| Appearance | Colorless liquid (predicted) | Based on 4-(Benzyloxy)butanal[1] |

| Boiling Point | ~220-240 °C at 760 mmHg (estimated) | Inferred from 2-benzyl-2-butanol (225.9 °C)[2] and 4-(benzyloxy)butanal (275.8 °C)[1] |

| Melting Point | Not available | - |

| Density | ~0.97-1.02 g/mL (estimated) | Inferred from 2-benzyl-2-butanol (0.969 g/mL)[2] and 4-(benzyloxy)butanal (1.015 g/cm³)[1] |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane) and sparingly soluble in water. | General solubility of ethers and aldehydes[3][4] |

Spectroscopic Data (Predicted)

Detailed spectroscopic data for this compound is not published. The following are predicted spectral characteristics based on analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following characteristic signals. Predicted chemical shifts are based on data for 4-(benzyloxy)butanal and other benzyloxy-containing compounds.[1][5][6][7]

| Protons | Multiplicity (Predicted) | Chemical Shift (δ, ppm) (Predicted) |

| Aldehyde (-CHO) | Doublet | ~9.6-9.8 |

| Aromatic (C₆H₅-) | Multiplet | ~7.2-7.4 |

| Benzylic (-OCH₂Ph) | Singlet | ~4.5-4.7 |

| α-Proton (-CH(O)-CHO) | Triplet or multiplet | ~3.8-4.0 |

| Methylene (-CH₂CH₃) | Multiplet | ~1.6-1.8 |

| Methyl (-CH₃) | Triplet | ~0.9-1.1 |

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following signals, with estimations based on related structures.[8][9]

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| Carbonyl (-CHO) | ~200-205 |

| Aromatic (ipso-C) | ~137-139 |

| Aromatic (ortho, meta, para-C) | ~127-129 |

| Benzylic (-OCH₂Ph) | ~70-73 |

| α-Carbon (-CH(O)-CHO) | ~80-85 |

| Methylene (-CH₂CH₃) | ~25-30 |

| Methyl (-CH₃) | ~10-15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[10][11]

| Functional Group | Vibration | Wavenumber (cm⁻¹) (Predicted) |

| C=O (aldehyde) | Stretch | ~1720-1740 |

| C-H (aldehyde) | Stretch | ~2720 and ~2820 |

| C-O-C (ether) | Stretch | ~1070-1150 |

| C-H (aromatic) | Stretch | ~3030 |

| C=C (aromatic) | Stretch | ~1600 and ~1450 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.[12][13][14]

| m/z | Fragment Ion (Predicted) | Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular ion (M⁺) |

| 91 | [C₇H₇]⁺ | Benzylic cation (base peak) from cleavage of the benzyl-oxygen bond. |

| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the butanal chain. |

| 107 | [C₇H₇O]⁺ | Tropylium ion with a hydroxyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Synthesis and Reactivity

Synthesis

A common route for the synthesis of α-alkoxy aldehydes is the oxidation of the corresponding primary alcohol. Thus, this compound can be prepared from 2-(benzyloxy)butan-1-ol.

This protocol is adapted from standard Swern oxidation procedures.[15]

Materials:

-

2-(Benzyloxy)butan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

Procedure:

-

A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of 2-(benzyloxy)butan-1-ol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis of this compound via Swern Oxidation.

Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group and the α-benzyloxy substituent.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and enolates.[16]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)butanoic acid, using common oxidizing agents like potassium permanganate or Jones reagent.[1]

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(benzyloxy)butan-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

-

Reactions at the α-Carbon: The presence of a hydrogen atom on the α-carbon allows for enolate formation under basic conditions, which can then participate in reactions such as aldol condensations and alkylations. The bulky benzyloxy group may sterically hinder some of these reactions.[17]

-

Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the corresponding α-hydroxybutanal.

Reactivity profile of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the activities of related compounds provide insights into its potential.

-

Antimicrobial and Antifungal Activity: Aldehydes, in general, are known to possess antimicrobial and antifungal properties.[18] Benzaldehyde and its derivatives have shown inhibitory effects against various pathogens.[18] The benzyloxy moiety may also contribute to these activities.[19]

-

Anticancer Activity: Several benzyloxybenzaldehyde derivatives have been synthesized and shown to exhibit significant anticancer activity against cell lines such as HL-60.[20] These compounds were found to induce apoptosis and cause a loss of mitochondrial membrane potential.[20]

-

ALDH Inhibition: Some benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, such as ALDH1A3.[5][21] ALDHs are a group of enzymes responsible for oxidizing aldehydes to carboxylic acids, and their inhibition is a target in certain cancer therapies.[21]

Given these findings, this compound could be a candidate for investigation in antimicrobial, antifungal, and anticancer research. A potential mechanism of action could involve the inhibition of key metabolic enzymes like ALDHs or interference with cell membrane integrity.

Potential biological activity pathways of this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. Standard precautions for handling aldehydes should be followed. Aldehydes can be irritants to the skin, eyes, and respiratory tract. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chiral α-alkoxy aldehyde with significant potential as a building block in organic synthesis and as a scaffold for the development of biologically active molecules. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and potential biological activities based on the analysis of structurally related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule.

References

- 1. Buy 4-(Benzyloxy)butanal | 5470-84-8 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-BENZYL-2-BUTANOL | 772-46-3 [chemicalbook.com]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and characterization of two homologous series of diastereomeric 2-alkoxyphenylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 17. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Benzyloxy)butanal

This guide provides a detailed overview of the molecular properties of 2-(Benzyloxy)butanal, a significant organic compound for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this compound, this document also includes data for its structural isomer, 4-(Benzyloxy)butanal, for comparative purposes.

Quantitative Data Summary

The molecular formula and weight of this compound have been determined based on its chemical structure. The table below summarizes these key quantitative data points and provides a comparison with its isomer, 4-(Benzyloxy)butanal.

| Property | This compound (Calculated) | 4-(Benzyloxy)butanal (Experimental) | Data Source |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | - |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol | [1] |

Experimental Protocols

General Workflow for Chemical Characterization

-

Synthesis: The compound would first be synthesized. A plausible route for this compound would be the benzylation of 2-hydroxybutanal.

-

Purification: The crude product would be purified, typically using column chromatography or distillation.

-

Structural Elucidation: The purified compound's structure would be confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and obtain fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the aldehyde carbonyl group.

-

-

Physicochemical Property Determination: Properties such as boiling point, melting point, and solubility would be experimentally determined.

Logical Relationships in Chemical Identification

The process of identifying and characterizing a chemical compound like this compound follows a logical progression from its name to its detailed properties. The following diagram illustrates this relationship.

Caption: Logical workflow from chemical nomenclature to properties.

References

Spectroscopic and Synthetic Profile of 2-(Benzyloxy)butanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-(benzyloxy)butanal, a valuable building block in organic synthesis. Due to the limited availability of direct experimental data in public literature, this document outlines a well-established synthetic protocol and presents predicted spectroscopic data based on analogous structures and foundational principles of spectroscopic interpretation. This information is intended to serve as a reliable reference for the synthesis, characterization, and application of this compound in research and development.

Synthesis of this compound

A feasible and widely employed method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-(benzyloxy)butan-1-ol. The Swern oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which are compatible with the benzyl ether protecting group.[1][2][3][4][5]

Experimental Protocol: Swern Oxidation of 2-(Benzyloxy)butan-1-ol

Materials:

-

2-(Benzyloxy)butan-1-ol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

-

A solution of 2-(benzyloxy)butan-1-ol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again maintaining the temperature at -78 °C. The resulting mixture is stirred for 1 hour.

-

Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the crude product is achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and common fragmentation patterns for similar aldehydes and benzylic ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | d | 1H | Aldehyde proton (-CHO ) |

| 7.25-7.40 | m | 5H | Aromatic protons (-O-CH₂-C₆H₅ ) |

| 4.5-4.7 | m | 2H | Benzylic protons (-O-CH₂ -C₆H₅) |

| ~3.6 | m | 1H | Methine proton (-CH (CHO)CH₂CH₃) |

| 1.6-1.8 | m | 2H | Methylene protons (-CH(CHO)CH₂ CH₃) |

| ~0.9 | t | 3H | Methyl protons (-CH(CHO)CH₂CH₃ ) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | Aldehyde carbonyl carbon (C HO) |

| ~138 | Aromatic quaternary carbon (-O-CH₂-C ₆H₅) |

| 128.5 | Aromatic methine carbons (-O-CH₂-C ₆H₅) |

| 128.0 | Aromatic methine carbons (-O-CH₂-C ₆H₅) |

| 127.8 | Aromatic methine carbons (-O-CH₂-C ₆H₅) |

| ~83 | Methine carbon adjacent to oxygen (C H(CHO)CH₂CH₃) |

| ~72 | Benzylic carbon (-O-C H₂-C₆H₅) |

| ~23 | Methylene carbon (-CH(CHO)C H₂CH₃) |

| ~11 | Methyl carbon (-CH(CHO)CH₂C H₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H stretch |

| 2965, 2875 | Medium-Strong | Aliphatic C-H stretch |

| 2820, 2720 | Medium (characteristic) | Aldehyde C-H stretch (Fermi doublet) |

| 1725 | Strong | Aldehyde C=O stretch |

| 1495, 1455 | Medium | Aromatic C=C stretch |

| 1100 | Strong | C-O-C stretch (ether) |

| 740, 700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 178 | [M]⁺ (Molecular ion) |

| 149 | [M - CHO]⁺ |

| 107 | [C₇H₇O]⁺ (benzyloxy cation) |

| 91 | [C₇H₇]⁺ (tropylium ion, base peak) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 29 | [CHO]⁺ |

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted spectroscopic data.

References

Navigating the Safety Profile of 2-(Benzyloxy)butanal: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for novel chemical compounds is paramount. This technical guide offers a comprehensive overview of the safety precautions for 2-(Benzyloxy)butanal, a compound of interest in various research and development applications. Due to the limited specific toxicological data on this compound, this guide synthesizes information from structurally related compounds, particularly alpha-alkoxy aldehydes, to provide a robust framework for its safe handling and use.

The structural features of this compound, namely the aldehyde functional group and the benzyloxy moiety, inform its potential reactivity and toxicological profile. Aldehydes are known for their potential to cause irritation to the skin, eyes, and respiratory system, while ethers are generally less reactive but can form explosive peroxides over time. Therefore, handling this compound requires stringent adherence to safety protocols to minimize exposure and mitigate risks.

Hazard Identification and Classification

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-(benzyloxy)benzaldehyde suggest that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] The general hazards associated with aliphatic aldehydes also include potential for flammability.

Table 1: Summary of Potential Hazards Associated with this compound based on Structurally Related Compounds

| Hazard Category | Potential Effects | Citations |

| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][3] |

| Respiratory Irritation | May cause respiratory irritation. | [1][3] |

| Flammability | Vapors may form explosive mixtures with air. |

Safe Handling and Storage Protocols

To ensure a safe laboratory environment, the following handling and storage procedures are recommended. These protocols are based on best practices for handling similar chemical substances.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][5][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE): A critical aspect of safe handling involves the consistent use of appropriate PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Citations |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [1][4] |

| Hand Protection | Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | [1][4] |

| Skin and Body Protection | Wear a lab coat, and for larger quantities, consider flame-retardant antistatic protective clothing. | |

| Respiratory Protection | If ventilation is inadequate, use a suitable respirator. | [4][8] |

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Take measures to prevent the buildup of electrostatic charge.[9]

-

Store separately from strong oxidizing agents.[7]

Experimental Workflow for Safe Handling:

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

Caption: A flowchart illustrating the key steps for safely conducting experiments with this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

Table 3: First Aid Protocols for Exposure

| Exposure Route | First Aid Measures | Citations |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1][4] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][4] |

Accidental Release Measures:

-

Ensure adequate ventilation and remove all sources of ignition.[4]

-

Wear appropriate personal protective equipment.[4]

-

For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[6][10]

-

Prevent the chemical from entering drains or waterways.[4]

Emergency Response Logic:

The following diagram illustrates the decision-making process in the event of an emergency.

References

- 1. angenechemical.com [angenechemical.com]

- 2. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. combi-blocks.com [combi-blocks.com]

- 10. fishersci.dk [fishersci.dk]

Commercial availability of 2-(Benzyloxy)butanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(Benzyloxy)butanal is not a commercially available compound at the time of this report. The following guide provides a proposed synthetic route and estimated physicochemical properties based on analogous compounds and established chemical principles. All experimental procedures are illustrative and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Introduction

This compound is a functionalized aldehyde with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of a benzyloxy group at the alpha-position of the aldehyde introduces a key structural motif found in various biologically active molecules. This guide outlines a proposed synthesis, expected properties, and potential applications of this compound.

Potential Applications in Drug Development

α-Alkoxy aldehydes are valuable building blocks in the synthesis of complex organic molecules. They can undergo a variety of transformations, including aldol reactions, Wittig reactions, and reductive aminations, to introduce stereocenters and build molecular complexity. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps. Aldehyde oxidases (AOXs) are important enzymes in the metabolism of drugs, and understanding the interaction of novel aldehydes with these enzymes is crucial in drug development.[1][2][3]

Proposed Synthesis of this compound

A plausible two-step synthesis of this compound is proposed, starting from the commercially available 2-bromobutanal and benzyl alcohol. The synthesis involves the formation of the intermediate alcohol, 2-(benzyloxy)butan-1-ol, followed by its oxidation to the target aldehyde.

Synthetic Pathway Overview

The proposed synthetic pathway is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, illustrative protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 2-(Benzyloxy)butan-1-ol

This procedure is adapted from standard Williamson ether synthesis protocols.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Benzyl Alcohol | 100-51-6 | 108.14 | 1.0 |

| Sodium Hydride (60% disp.) | 7646-69-7 | 24.00 | 1.1 |

| 2-Bromobutanal | 24764-97-4 | 151.00 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF to the suspension via the dropping funnel over 30 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium benzoxide.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 2-bromobutanal (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)butan-1-ol.

Step 2: Oxidation of 2-(Benzyloxy)butan-1-ol to this compound

Two common and mild oxidation methods are presented: Swern oxidation and Dess-Martin periodinane (DMP) oxidation.[4][5][6][7][8][9][10][11][12]

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Oxalyl Chloride | 79-37-8 | 126.93 | 1.5 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 2.5 |

| 2-(Benzyloxy)butan-1-ol | - | 180.24 (calculated) | 1.0 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add oxalyl chloride (1.5 eq.) dissolved in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.5 eq.) in anhydrous DCM. Stir the mixture for 15 minutes.

-

Add a solution of 2-(benzyloxy)butan-1-ol (1.0 eq.) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise, and continue stirring at -78 °C for another 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Dess-Martin Periodinane | 87413-09-0 | 424.14 | 1.2 |

| 2-(Benzyloxy)butan-1-ol | - | 180.24 (calculated) | 1.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |

| Sodium Bicarbonate | 144-55-8 | 84.01 | - |

Procedure:

-

To a round-bottom flask, add 2-(benzyloxy)butan-1-ol (1.0 eq.) dissolved in anhydrous DCM.

-

Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to yield this compound.

Physicochemical Properties (Estimated)

As this compound is not commercially available, its physicochemical properties have not been experimentally determined. The following table provides estimated values based on its isomer, 4-(benzyloxy)butanal, and general principles of organic chemistry.[13]

| Property | Estimated Value | Basis of Estimation |

| Molecular Formula | C₁₁H₁₄O₂ | - |

| Molecular Weight | 178.23 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy with 4-(benzyloxy)butanal[13] |

| Boiling Point | ~260-275 °C at 760 mmHg | Analogy with 4-(benzyloxy)butanal (275.8 °C)[13] |

| Density | ~1.0 g/mL | Analogy with 4-(benzyloxy)butanal (1.015 g/cm³)[13] |

| Solubility | Soluble in most organic solvents, sparingly soluble in water | General properties of aldehydes and ethers |

| LogP | ~2.2 | Analogy with 4-(benzyloxy)butanal (2.18)[13] |

Spectroscopic Data (Expected)

The following are expected spectroscopic characteristics for this compound based on its structure and data for similar compounds.[14][15]

-

¹H NMR:

-

Aldehydic proton (CHO): δ 9.5-9.7 ppm (doublet).

-

Aromatic protons (benzyl): δ 7.2-7.4 ppm (multiplet, 5H).

-

Benzylic protons (OCH₂Ph): δ 4.5-4.7 ppm (singlet, 2H).

-

Proton alpha to aldehyde (CH(O)CH₂): δ 3.5-3.7 ppm (multiplet, 1H).

-

Methylene protons (CH₂CH₃): δ 1.6-1.8 ppm (multiplet, 2H).

-

Methyl protons (CH₃): δ 0.9-1.1 ppm (triplet, 3H).

-

-

¹³C NMR:

-

Carbonyl carbon (C=O): δ 200-205 ppm.

-

Aromatic carbons: δ 127-138 ppm.

-

Benzylic carbon (OCH₂Ph): δ ~70 ppm.

-

Alpha-carbon (CH(O)): δ ~80 ppm.

-

Methylene carbon (CH₂): δ ~25 ppm.

-

Methyl carbon (CH₃): δ ~10 ppm.

-

-

IR Spectroscopy:

Safety and Handling

As a novel compound, the toxicological properties of this compound have not been determined. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Aldehydes are generally considered to be irritants to the skin, eyes, and respiratory system.

Commercial Availability of Starting Materials

The proposed synthesis relies on readily available starting materials.

| Starting Material | Representative Suppliers |

| 2-Bromobutanal | Smolecule[16], Molport[17], BLD Pharm[18] |

| Benzyl Alcohol | Univar Solutions[19], Thomasnet[20], Fisher Scientific[21], Lab Alley, LANXESS |

| Sodium Hydride | Alkali Metals Limited[22], Vizag Chemical[23], Otto Chemie[24], CheMondis[25], BuyersGuideChem[26] |

| Oxidizing Agents | Available from major chemical suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar). |

References

- 1. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. Buy 4-(Benzyloxy)butanal | 5470-84-8 [smolecule.com]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]

- 17. 2-bromobutanal | 24764-97-4 | Buy Now [molport.com]

- 18. 24764-97-4|2-Bromobutanal|BLD Pharm [bldpharm.com]

- 19. univarsolutions.com [univarsolutions.com]

- 20. thomasnet.com [thomasnet.com]

- 21. Benzyl Alcohol, 99%, Pure 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 22. alkalimetals.com [alkalimetals.com]

- 23. Sodium hydride distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]

- 24. Sodium hydride, 55-60% suspension in mineral oil - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 25. CheMondis Marketplace [chemondis.com]

- 26. buyersguidechem.com [buyersguidechem.com]

Synthesis of Chiral 2-(Benzyloxy)butanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of chiral 2-(benzyloxy)butanal, a valuable building block in pharmaceutical and organic synthesis. The document details two primary approaches: the direct asymmetric α-benzylation of butanal and a multi-step synthesis commencing from chiral 2-hydroxybutanal. Each method is presented with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Route 1: Direct Asymmetric α-Benzylation of Butanal via Photoredox Organocatalysis

A convergent and efficient approach to chiral this compound involves the direct enantioselective α-benzylation of butanal. This method, pioneered by MacMillan and coworkers, utilizes the synergistic combination of a chiral secondary amine organocatalyst and a photoredox catalyst to activate both the aldehyde and the benzylating agent.

Signaling Pathway Diagram

Caption: Synergistic photoredox and organocatalytic cycle for the enantioselective α-benzylation of aldehydes.

Experimental Protocol: Asymmetric α-Benzylation of Butanal

This protocol is adapted from the work of MacMillan and coworkers.

Materials:

-

(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (1)

-

fac-Ir(ppy)₃ (iridium(III) tris(2-phenylpyridine))

-

Benzyl bromide

-

Butanal

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

-

Visible light source (e.g., household fluorescent lamp)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (1) (0.02 mmol, 10 mol%) and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%).

-

The vial is sealed with a septum and purged with an inert atmosphere.

-

Anhydrous DMSO (1.0 mL) is added, and the mixture is stirred until all solids are dissolved.

-

Butanal (0.2 mmol, 1.0 equiv.) is added, followed by benzyl bromide (0.3 mmol, 1.5 equiv.).

-

The reaction mixture is stirred at room temperature under irradiation with a visible light source for 24 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral this compound.

Quantitative Data

| Entry | Aldehyde | Benzylating Agent | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Butanal (hypothetical) | Benzyl bromide | 10 | ~85 | ~90 |

Note: Data for butanal is extrapolated from results with similar aliphatic aldehydes in the original publication. Actual results may vary.

Route 2: Synthesis from Chiral 2-Hydroxybutanal

This two-stage approach first establishes the chiral center via asymmetric oxidation of butanal, followed by the benzylation of the resulting hydroxyl group.

Workflow Diagram

Caption: Two-step synthetic route to chiral this compound.

Experimental Protocol: Asymmetric α-Oxidation of Butanal

This protocol is based on the organocatalytic α-oxidation of aldehydes.

Materials:

-

L-Proline

-

Nitrosobenzene

-

Butanal

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of butanal (1.0 mmol, 1.0 equiv.) in anhydrous DMF (4.0 mL) is added L-proline (0.2 mmol, 20 mol%).

-

The mixture is stirred at room temperature for 10 minutes.

-

Nitrosobenzene (1.2 mmol, 1.2 equiv.) is added in one portion.

-

The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then purified by flash chromatography to yield the chiral 2-hydroxybutanal. The intermediate α-aminooxy aldehyde is typically reduced in situ with NaBH₄ to the corresponding amino alcohol for ease of purification and characterization, followed by oxidation back to the aldehyde.

Experimental Protocol: Benzylation of Chiral 2-Hydroxybutanal

Materials:

-

Chiral 2-Hydroxybutanal

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 mmol, 1.2 equiv.) in anhydrous THF at 0 °C is added a solution of chiral 2-hydroxybutanal (1.0 mmol, 1.0 equiv.) in anhydrous THF dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Benzyl bromide (1.1 mmol, 1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford chiral this compound.

Quantitative Data

| Step | Reactant | Reagents | Catalyst | Yield (%) | ee (%) |

| 1 | Butanal | Nitrosobenzene | L-Proline (20 mol%) | 80-90 | >95 |

| 2 | 2-Hydroxybutanal | Benzyl bromide, NaH | - | 70-85 | >95 |

Alternative Synthesis of Chiral 2-Hydroxybutanal via Sharpless Asymmetric Epoxidation

An alternative and highly reliable method to obtain chiral 2-hydroxybutanal is through the Sharpless asymmetric epoxidation of a suitable C4 allylic alcohol, such as (E)-2-buten-1-ol (crotyl alcohol).

Workflow Diagram

Caption: Synthesis of chiral 2-hydroxybutanal via Sharpless epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Buten-1-ol

Materials:

-

(E)-2-Buten-1-ol (Crotyl alcohol)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Powdered 4Å molecular sieves

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

A flame-dried flask is charged with powdered 4Å molecular sieves and anhydrous DCM under an inert atmosphere.

-

The flask is cooled to -20 °C.

-

L-(+)-Diethyl tartrate is added, followed by titanium(IV) isopropoxide. The mixture is stirred for 30 minutes.

-

(E)-2-Buten-1-ol is added, and the mixture is stirred for a further 30 minutes.

-

tert-Butyl hydroperoxide is added dropwise, and the reaction is maintained at -20 °C for 4-6 hours.

-

The reaction is quenched by the addition of water, and the mixture is stirred at room temperature for 1 hour.

-

The mixture is filtered through Celite®, and the filtrate is subjected to a basic workup to remove titanium salts.

-

The organic layer is separated, dried, and concentrated to give the crude chiral 2,3-epoxy-1-butanol, which is often used in the next step without further purification.

Subsequent Transformations

-

Reductive Ring Opening: The crude epoxy alcohol can be regioselectively opened at the C3 position using a reducing agent such as Red-Al® to yield chiral 1,2-butanediol.

-

Selective Oxidation: The primary alcohol of the 1,2-butanediol can be selectively oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation to afford chiral 2-hydroxybutanal.

Quantitative Data

| Step | Substrate | Yield (%) | ee (%) |

| Sharpless Epoxidation | (E)-2-Buten-1-ol | 80-90 | >90 |

| Reductive Ring Opening | 2,3-Epoxy-1-butanol | >90 | >90 |

| Selective Oxidation | 1,2-Butanediol | 70-85 | >90 |

Conclusion

The synthesis of chiral this compound can be effectively achieved through two primary synthetic strategies. The direct asymmetric α-benzylation of butanal offers a more convergent and atom-economical route. The multi-step approach, commencing with the synthesis of chiral 2-hydroxybutanal, provides a more classical and potentially more scalable alternative, with the Sharpless asymmetric epoxidation being a robust method for establishing the initial stereocenter. The choice of synthetic route will depend on the specific requirements of the research or development program, including scale, available reagents, and desired enantiopurity.

Stability and Storage of 2-(Benzyloxy)butanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Benzyloxy)butanal. Due to the limited availability of specific stability data for this compound, this document extrapolates information from structurally related molecules, general chemical principles of aldehydes and ethers, and safety data sheets for similar materials. The information herein is intended to guide researchers in the safe handling, storage, and stability assessment of this compound.

Core Stability Profile

The stability of this compound is primarily influenced by its aldehyde functional group and the benzyl ether linkage. Aldehydes are susceptible to oxidation, while ethers can be prone to peroxide formation. The overall stability is dependent on environmental factors such as temperature, light, and the presence of oxygen.

Table 1: Summary of Potential Stability under Various Conditions

| Condition | Potential Impact on this compound | Recommended Mitigation |

| Temperature | Elevated temperatures can accelerate degradation pathways, including oxidation and potential polymerization. | Store at recommended refrigerated temperatures (2-8 °C). Avoid exposure to high heat.[1] |

| Light | Exposure to light, particularly UV light, can promote the formation of radical species, leading to auto-oxidation of the aldehyde group. | Store in amber or opaque containers to protect from light.[2] |

| Air (Oxygen) | The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, forming the corresponding carboxylic acid (2-(benzyloxy)butanoic acid). Ethers can also form explosive peroxides upon prolonged exposure to air.[2][3] | Store under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed.[4] |

| pH | Stability may be affected by acidic or basic conditions, which could catalyze hydrolysis of the ether linkage or other degradation reactions. | Maintain neutral pH during storage and in formulations where possible. |

Recommended Storage Conditions

Proper storage is critical to maintain the purity and integrity of this compound. Based on safety data for similar flammable and potentially air-sensitive compounds, the following conditions are recommended.

Table 2: Recommended Storage Parameters for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C[1] | To minimize degradation rates and reduce volatility. |

| Atmosphere | Inert gas (Nitrogen or Argon)[4] | To prevent oxidation of the aldehyde and potential peroxide formation in the ether. |

| Container | Tightly sealed, amber glass bottle | To protect from air, moisture, and light. |

| Location | Well-ventilated, flammable liquid storage cabinet away from heat, sparks, and open flames.[1][2] | To mitigate fire and explosion hazards associated with flammable liquids. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, logical pathways can be inferred from the reactivity of its functional groups. The primary degradation routes are likely to be oxidation of the aldehyde and cleavage of the benzyl ether.

Oxidative Degradation

The most probable degradation pathway involves the oxidation of the aldehyde group to a carboxylic acid, a common reaction for aldehydes upon exposure to air.[3]

Ether Cleavage

The benzyl ether linkage could potentially be cleaved under certain conditions, such as in the presence of strong acids or through oxidative mechanisms, yielding butanal and benzyl alcohol. Benzyl alcohol could be further oxidized to benzaldehyde and then benzoic acid.[5]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. Buy 4-(Benzyloxy)butanal | 5470-84-8 [smolecule.com]

- 4. fishersci.dk [fishersci.dk]

- 5. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Benzyloxy)butanal